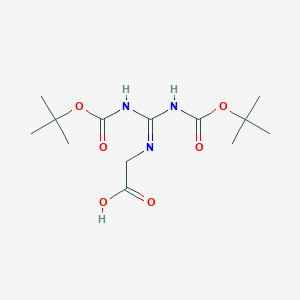

1,3-Di-Boc-2-(carboxymethyl)guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6/c1-12(2,3)21-10(19)15-9(14-7-8(17)18)16-11(20)22-13(4,5)6/h7H2,1-6H3,(H,17,18)(H2,14,15,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYJFQDYIMDGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584978 | |

| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158478-76-3 | |

| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Di-Boc-2-(carboxymethyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-Boc-2-(carboxymethyl)guanidine, also known as N-(N,N′-Di-Boc-guanyl)glycine, is a specialized chemical reagent primarily utilized in organic synthesis and medicinal chemistry.[1][2] Its bifunctional nature, featuring a di-Boc-protected guanidine group and a carboxylic acid moiety, makes it a valuable tool for the introduction of a protected guanidinylated glycine residue into various molecules, particularly peptides.[1] The tert-butoxycarbonyl (Boc) protecting groups render the highly basic and nucleophilic guanidine functionality inert under a range of reaction conditions, allowing for selective transformations at other sites of a target molecule. These protecting groups can be readily removed under acidic conditions, regenerating the guanidinium group at a desired stage in a synthetic sequence.

The guanidinium group is a key structural component in numerous biologically active compounds, including the amino acid arginine. Its ability to engage in hydrogen bonding and electrostatic interactions makes it crucial for molecular recognition processes at enzyme active sites and receptors. Consequently, the incorporation of a guanidinium moiety is a common strategy in drug design to enhance binding affinity and biological activity. This compound serves as a key building block in the synthesis of such guanidine-containing molecules.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 158478-76-3 | [1][2] |

| Molecular Formula | C₁₃H₂₃N₃O₆ | [1][2] |

| Molecular Weight | 317.34 g/mol | [1][2] |

| Appearance | Likely a white to off-white solid | Inferred from related compounds |

| Melting Point | Not available. For the related 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, the melting point is 121-126 °C. For 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, it is 113 °C (dec.). | [3][4] |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | Inferred from synthesis protocols |

| Storage | Store at 2-8°C in a dry, well-ventilated place. | Inferred from supplier data |

NMR Data:

While specific NMR data for this compound is not available in the searched literature, the following data for 1,3-Bis(tert-butoxycarbonyl)guanidine can be used as a reference for the characteristic signals of the di-Boc-guanidine moiety:

-

¹H NMR (300 MHz, DMSO-d₆): δ 10.42 (s, 1H), 8.47 (s, 1H), 1.37 (s, 18H)[5]

-

¹³C NMR (75.5 MHz, CDCl₃): δ 158.3, 82.3, 28.1[5]

Synthesis

A detailed experimental protocol for the synthesis of this compound is described in the scientific literature. A referenced synthesis indicates a 100% yield from the corresponding methyl ester precursor. The general approach involves the hydrolysis of the methyl ester of N-(N,N′-Di-Boc-guanyl)glycine.

Conceptual Synthesis Workflow:

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol is based on the general method of ester hydrolysis under basic conditions.

-

Materials:

-

N-(N,N′-Di-Boc-guanyl)glycine methyl ester

-

Lithium hydroxide (LiOH)

-

Acetone

-

Water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve N-(N,N′-Di-Boc-guanyl)glycine methyl ester in a mixture of acetone and water.

-

Add a solution of lithium hydroxide in water to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the acetone under reduced pressure.

-

Acidify the aqueous residue to a pH of approximately 3-4 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel.

-

Applications in Guanidinylation Reactions

This compound is a key reagent for the guanidinylation of primary and secondary amines. The carboxylic acid functionality allows for its coupling to an amine via standard peptide coupling methods, thereby introducing a protected guanidinylated glycine moiety.

General Guanidinylation Workflow:

Experimental Protocol: Guanidinylation of a Primary Amine (Representative)

This protocol describes a general procedure for the coupling of this compound to a primary amine using a standard peptide coupling reagent.

-

Materials:

-

This compound

-

Primary amine substrate

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

Coupling:

-

Dissolve this compound (1 equivalent) and HATU or HBTU (1.1 equivalents) in anhydrous DMF or DCM.

-

Add DIPEA (2-3 equivalents) to the mixture.

-

Add the primary amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Deprotection:

-

Dissolve the purified di-Boc-protected product in DCM.

-

Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

-

The final guanidinylated product is often obtained as a TFA salt.

-

-

Role in Drug Development and Research

The use of this compound is particularly relevant in the field of peptide and peptidomimetic drug discovery. The guanidinium group plays a vital role in the biological activity of many peptides. By providing a convenient method for incorporating a guanidinylated glycine unit, this reagent facilitates the synthesis of novel peptide analogs with potentially enhanced properties.

Applications include:

-

Synthesis of Arginine Analogs: The introduction of guanidinylated glycine can be used to create non-natural amino acid residues that mimic arginine, potentially leading to peptides with increased stability towards enzymatic degradation.[6]

-

Modification of Bioactive Peptides: Existing bioactive peptides can be modified with a guanidinium group to improve their cell-penetrating capabilities or their binding affinity to target receptors.

-

Solid-Phase Peptide Synthesis (SPPS): this compound is compatible with Boc-based solid-phase peptide synthesis strategies, allowing for the automated or manual synthesis of complex guanidine-containing peptides.[6][7]

Signaling Pathway Context: The Importance of the Guanidinium Group

While this compound itself is a synthetic reagent and not directly involved in signaling pathways, the guanidinium group it introduces is of paramount importance in biological signaling. The guanidinium side chain of arginine residues in proteins is frequently involved in molecular recognition events that are central to cellular signaling.

The positively charged guanidinium group can form strong salt bridges and multiple hydrogen bonds with negatively charged groups such as phosphates (in DNA, RNA, and phosphorylated proteins) and carboxylates (in aspartate and glutamate residues of other proteins). These interactions are fundamental to protein-protein interactions, protein-nucleic acid binding, and enzyme catalysis, all of which are critical components of cellular signaling networks. By enabling the synthesis of molecules that can mimic these interactions, this compound is a valuable tool for developing probes and potential therapeutics that target these pathways.

Conclusion

This compound is a highly useful and versatile reagent for the introduction of a protected guanidinylated glycine moiety into a variety of molecules. Its application is particularly significant in the fields of peptide synthesis and medicinal chemistry, where the guanidinium group is a key pharmacophore. The use of Boc protection allows for the strategic and controlled synthesis of complex guanidine-containing compounds, making this reagent an important tool for researchers and professionals in drug development. While specific physicochemical data for this compound is limited, its synthetic utility is well-established through analogy with other di-Boc protected guanidinylating agents.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. 1 3-DI-BOC-2-(2-HYDROXYETHYL)GUANIDINE | CAS#:215050-11-6 | Chemsrc [chemsrc.com]

- 4. 1,3-二叔丁氧羰基-2-(三氟甲磺酰基)胍 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1 3-BIS(TERT-BUTOXYCARBONYL)GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Di-Boc-2-(carboxymethyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-Boc-2-(carboxymethyl)guanidine, also known as N-(N,N′-Di-Boc-guanyl)glycine, is a protected form of guanidinoacetic acid, a key intermediate in various synthetic applications. Its structure incorporates a glycine framework attached to a guanidinium group shielded by two tert-butyloxycarbonyl (Boc) protecting groups. This strategic protection renders the highly basic guanidinium moiety temporarily inert, allowing for selective chemical manipulations at the carboxylic acid terminus. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this versatile reagent, with a focus on data-driven insights and detailed experimental protocols.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central guanidinium nitrogen atom bonded to a carboxymethyl group, with the other two nitrogen atoms of the guanidinium core protected by Boc groups.

Structure:

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key identifiers and includes estimated or analogous data where direct experimental values are unavailable.

| Property | Value | Citation/Note |

| Molecular Formula | C₁₃H₂₃N₃O₆ | [1][2] |

| Molecular Weight | 317.34 g/mol | [1][2] |

| CAS Number | 158478-76-3 | [1][2] |

| Appearance | White to off-white solid (predicted) | Based on similar Boc-protected amino acids. |

| Melting Point | Not available. Est. ~120-130 °C | Based on 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (120-125 °C)[1] and other Boc-protected amino acids. |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water. | Based on the properties of Boc-protected compounds. |

| pKa (Carboxylic Acid) | Not available. Est. ~3-4 | Similar to other N-protected glycine derivatives. |

Spectral Data

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 1.4-1.6 (s, 18H): Protons of the two tert-butyl groups of the Boc protectors.

-

δ 4.0-4.2 (s, 2H): Methylene protons of the carboxymethyl group.

-

δ 9.0-11.0 (br s, 1H): Carboxylic acid proton. The chemical shift can vary significantly based on solvent and concentration.

-

δ 8.5-9.5 (br s, 1H) & 10.0-11.5 (br s, 1H): NH protons of the Boc-protected guanidine group. These signals may be broad and their positions can vary.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 28.0-28.5: Methyl carbons of the tert-butyl groups.

-

δ 43-45: Methylene carbon of the carboxymethyl group.

-

δ 80-84: Quaternary carbons of the tert-butyl groups.

-

δ 152-156: Carbonyl carbons of the Boc groups.

-

δ 160-165: Central carbon of the guanidinium group.

-

δ 170-175: Carbonyl carbon of the carboxylic acid.

Predicted IR (KBr, cm⁻¹):

-

~3300-2500 (broad): O-H stretch of the carboxylic acid.

-

~3200-3400: N-H stretching of the protected guanidine.

-

~2980, 2930: C-H stretching of the Boc and methylene groups.

-

~1740-1760: C=O stretching of the Boc carbonyls.

-

~1700-1720: C=O stretching of the carboxylic acid.

-

~1640: C=N stretching of the guanidine core.

-

~1160, 1370: Bands associated with the tert-butyl group.

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from commercially available reagents. The general workflow involves the guanidinylation of a glycine methyl ester followed by the hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocols

Step 1: Synthesis of N-[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]glycine, methyl ester

This step involves the reaction of a suitable glycine methyl ester with a guanidinylating agent. A common method is the use of N,N'-Di-Boc-thiourea activated with a coupling agent.

-

Materials:

-

Glycine methyl ester hydrochloride

-

N,N'-Di-Boc-thiourea

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

N-methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred solution of N,N'-Di-Boc-thiourea (1.1 equivalents) in anhydrous THF, add TCT (0.4 equivalents) at room temperature. Stir the mixture for 30 minutes to activate the thiourea.

-

In a separate flask, dissolve glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous THF and add NMM (2.2 equivalents) to neutralize the hydrochloride and provide the free amine.

-

Add the solution of glycine methyl ester and NMM, along with a catalytic amount of DMAP, to the activated thiourea mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]glycine, methyl ester.

-

Step 2: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the carboxylic acid.[1]

-

Materials:

-

N-[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]glycine, methyl ester

-

Lithium hydroxide (LiOH)

-

Acetone

-

Water

-

-

Procedure:

-

Dissolve the methyl ester (1.0 equivalent) in a mixture of acetone and water.

-

Add a solution of lithium hydroxide (1.05 equivalents) in water to the reaction mixture.

-

Stir the reaction at room temperature (approximately 20°C) under an inert atmosphere. The reaction time can vary, and progress should be monitored by TLC.

-

Once the hydrolysis is complete, carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl) at 0°C.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a building block for introducing a protected guanidinoacetic acid moiety into more complex molecules. The presence of the free carboxylic acid allows for coupling to amines via standard peptide bond formation chemistries, while the Boc-protected guanidine group remains unreactive.

Peptide Synthesis and Peptidomimetics

This reagent is valuable in the synthesis of peptides and peptidomimetics containing guanidino groups. The guanidinium group is a key feature of the amino acid arginine and is involved in numerous biological recognition processes. By incorporating a guanidinoacetic acid unit, researchers can explore structure-activity relationships and develop novel therapeutic peptides.

Drug Discovery and Medicinal Chemistry

In drug discovery, the guanidinium group is a common pharmacophore found in many biologically active compounds. This compound serves as a versatile starting material for the synthesis of small molecule drug candidates. The ability to couple the carboxylic acid to various amine-containing scaffolds allows for the rapid generation of compound libraries for screening.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Application in Peptide Synthesis

Caption: General workflow for incorporating the guanidinoacetic acid moiety into peptides.

Conclusion

This compound is a valuable and versatile reagent in modern organic and medicinal chemistry. Its bifunctional nature, with a reactive carboxylic acid and a protected guanidinium group, allows for its strategic incorporation into a wide range of molecules. While detailed physicochemical and spectral data are not extensively documented, its synthesis and applications are well-established. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this important building block in their synthetic endeavors. Further characterization of its physical properties and biological activities represents an area for future investigation.

References

N-(N,N′-Di-Boc-guanyl)glycine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed chemical profile of N-(N,N′-Di-Boc-guanyl)glycine, a derivative of the amino acid glycine featuring a di-Boc-protected guanidino group. Due to the limited direct literature on this specific compound, this guide outlines a plausible synthetic pathway, predicted physicochemical properties, and detailed experimental protocols based on established methodologies for similar compounds. This document serves as a valuable resource for researchers interested in the synthesis and application of novel guanidino-containing amino acid derivatives in fields such as medicinal chemistry and drug development. The guanidino moiety is a key functional group in many biologically active molecules, and its protection with tert-butyloxycarbonyl (Boc) groups allows for controlled chemical modifications.

Chemical Profile

N-(N,N′-Di-Boc-guanyl)glycine is a synthetic amino acid derivative. The introduction of the N,N'-di-Boc-guanidino group significantly alters the polarity and reactivity of the glycine backbone. The Boc protecting groups render the otherwise strongly basic guanidino group uncharged and manageable in standard organic synthesis conditions, making it a useful building block for more complex molecules.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-(N,N′-Di-Boc-guanyl)glycine and its synthetic intermediate, N-(N,N′-Di-Boc-guanyl)glycine methyl ester. These values are estimated based on the known properties of N-Boc-glycine, N,N'-di-Boc-guanidine, and related structures.

| Property | N-(N,N′-Di-Boc-guanyl)glycine Methyl Ester | N-(N,N′-Di-Boc-guanyl)glycine |

| Molecular Formula | C₁₄H₂₅N₃O₆ | C₁₃H₂₃N₃O₆ |

| Molecular Weight | 331.36 g/mol | 317.34 g/mol |

| Appearance | Predicted: White to off-white solid | Predicted: White to off-white solid |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) | Predicted to have some solubility in polar organic solvents and basic aqueous solutions |

| Melting Point | Not available | Not available |

Predicted Spectroscopic Data

The expected spectroscopic data for N-(N,N′-Di-Boc-guanyl)glycine are based on the characteristic signals of the N,N'-di-Boc-guanidino and glycine moieties.

¹H NMR:

-

N-(N,N′-Di-Boc-guanyl)glycine: (Predicted in CDCl₃) δ ~1.50 (s, 18H, Boc CH₃), ~4.1 (d, 2H, α-CH₂), ~8.5-9.0 (br s, 1H, NH), ~11.5 (br s, 1H, NH), carboxylic acid proton may be broad or not observed depending on the solvent.

¹³C NMR:

-

N-(N,N′-Di-Boc-guanyl)glycine: (Predicted in CDCl₃) δ ~28.0 (Boc CH₃), ~45.0 (α-CH₂), ~80.0, ~84.0 (Boc quaternary C), ~153.0, ~163.0 (Boc C=O), ~156.0 (guanidino C), ~173.0 (carboxyl C=O).

IR Spectroscopy:

-

N-(N,N′-Di-Boc-guanyl)glycine: (Predicted) ν ~3300-3000 cm⁻¹ (N-H and O-H stretching), ~2980 cm⁻¹ (C-H stretching), ~1720-1740 cm⁻¹ (C=O stretching of Boc and carboxylic acid), ~1640 cm⁻¹ (C=N stretching), ~1150 cm⁻¹ (C-O stretching).[1]

Mass Spectrometry:

-

N-(N,N′-Di-Boc-guanyl)glycine: (Predicted ESI-MS) m/z [M+H]⁺ = 318.16, [M+Na]⁺ = 340.14.

Proposed Synthetic Pathway

The synthesis of N-(N,N′-Di-Boc-guanyl)glycine can be achieved through a two-step process involving the guanidinylation of a glycine ester followed by the hydrolysis of the ester group.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of N-(N,N′-Di-Boc-guanyl)glycine.

Synthesis of N-(N,N′-Di-Boc-guanyl)glycine Methyl Ester

This protocol describes the guanidinylation of glycine methyl ester hydrochloride using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Materials:

-

Glycine methyl ester hydrochloride[2]

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine[3]

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of glycine methyl ester hydrochloride (1.0 eq) in anhydrous THF, add triethylamine (2.2 eq) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford N-(N,N′-Di-Boc-guanyl)glycine methyl ester.

Synthesis of N-(N,N′-Di-Boc-guanyl)glycine

This protocol details the hydrolysis of the methyl ester to yield the final product.

Materials:

-

N-(N,N′-Di-Boc-guanyl)glycine methyl ester

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-(N,N′-Di-Boc-guanyl)glycine methyl ester (1.0 eq) in a mixture of THF and water.

-

Add a solution of lithium hydroxide (1.5 eq) in water to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, concentrate the mixture to remove THF.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(N,N′-Di-Boc-guanyl)glycine.

Applications and Future Directions

N-(N,N′-Di-Boc-guanyl)glycine is a valuable building block for the synthesis of peptidomimetics and other complex molecules. The protected guanidino group can be deprotected under acidic conditions to reveal the highly basic guanidinium ion, which is known to participate in crucial biological interactions. This compound could be utilized in:

-

Drug Discovery: As a scaffold for the development of enzyme inhibitors, receptor antagonists, or other therapeutic agents where a guanidino group is essential for activity.

-

Peptide Modification: For the site-specific incorporation of a guanidino functionality into peptides to enhance their binding affinity, cell permeability, or stability.

-

Combinatorial Chemistry: In the generation of libraries of guanidino-containing compounds for high-throughput screening.

Further research could focus on the exploration of the biological activities of peptides and small molecules incorporating N-(N,N′-Di-Boc-guanyl)glycine, as well as the development of alternative synthetic routes to this compound.

Safety Information

Standard laboratory safety precautions should be taken when handling all chemicals mentioned in this guide. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual reagents.

Conclusion

This technical guide provides a comprehensive overview of the chemical profile of N-(N,N′-Di-Boc-guanyl)glycine, including a proposed synthetic pathway, predicted physicochemical properties, and detailed experimental protocols. While direct experimental data for this specific molecule is scarce, the information presented herein, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers to synthesize and utilize this promising building block in their scientific endeavors.

References

In-Depth Technical Guide: 1,3-Di-Boc-2-(carboxymethyl)guanidine

CAS Number: 158478-76-3

Synonyms: N-(N,N′-Di-Boc-guanyl)glycine

Introduction

1,3-Di-Boc-2-(carboxymethyl)guanidine is a pivotal reagent in modern organic synthesis, particularly valued within the realms of peptide chemistry, medicinal chemistry, and bioconjugation.[1][2] Its structure uniquely combines a carboxylic acid moiety with a guanidine group protected by two tert-butyloxycarbonyl (Boc) groups. This arrangement allows for the strategic introduction of a protected guanidinyl-glycine unit into molecules, enabling the synthesis of complex peptides and other biologically active compounds. The Boc protecting groups offer the advantage of being stable under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, thus providing a versatile tool for researchers and drug development professionals.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₃H₂₃N₃O₆ | [1] |

| Molecular Weight | 317.34 g/mol | [1] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Not available | Data for the precursor, Glycine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-, methyl ester, is not available. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from the structure and general properties of Boc-protected amino acids. |

| Storage Temperature | 2-8°C | [3] |

Table 2: Spectral Data (Predicted/Typical Ranges)

| Spectrum | Characteristic Peaks/Shifts | Source/Comment |

| ¹H NMR (CDCl₃) | ~1.5 ppm (s, 18H, Boc C(CH₃)₃), ~4.0 ppm (s, 2H, CH₂), ~9-11 ppm (br s, 2H, NH), ~10-12 ppm (br s, 1H, COOH) | Predicted based on the structure and known chemical shifts for Boc-protected guanidines and glycine derivatives. Actual values may vary. |

| ¹³C NMR (CDCl₃) | ~28 ppm (Boc C(CH₃)₃), ~45 ppm (CH₂), ~80-84 ppm (Boc C(CH₃)₃), ~153-156 ppm (Boc C=O), ~160-165 ppm (C=N), ~170-175 ppm (COOH) | Predicted based on the structure and known chemical shifts for similar compounds. |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~2980 (C-H stretch), ~1700-1750 (C=O stretch, acid and Boc), ~1630-1650 (C=N stretch), ~1150-1250 (C-O stretch) | Predicted based on functional groups present in the molecule. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the hydrolysis of its corresponding methyl ester, Glycine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-, methyl ester.

Synthesis of this compound

A key synthetic route involves the hydrolysis of the methyl ester precursor.[4]

Reaction Scheme:

References

The Strategic Role of the Boc Protecting Group in Modern Guanidinylation Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The guanidinium functional group, a cornerstone in medicinal chemistry and the synthesis of natural products, is of significant interest due to its profound biological activities. However, the inherent high basicity and nucleophilicity of the guanidine moiety present considerable challenges in synthetic chemistry. The strategic use of protecting groups is therefore paramount for the successful incorporation of this versatile functional group into complex molecules. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse in guanidinylation reactions, offering a unique combination of stability, ease of introduction, and selective removal.

This technical guide provides a comprehensive overview of the role of the Boc protecting group in guanidinylation reagents, detailing reaction mechanisms, experimental protocols, and comparative data to aid in the rational design of synthetic routes.

The Core Principle: Taming Reactivity with the Boc Group

The primary function of the Boc group in guanidinylation reagents is to temper the intrinsic reactivity of the guanidine functional group. The electron-withdrawing nature of the Boc carbamate significantly reduces the pKa of the guanidinium ion, rendering it less basic and nucleophilic.[1] This masking effect prevents undesirable side reactions during synthetic transformations, such as peptide bond formation or reactions with other electrophilic centers in a molecule.

The Boc group is renowned for its stability under a wide range of conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[1] This robustness is critical for its utility in multi-step syntheses. Crucially, the Boc group is labile under acidic conditions, a property that forms the foundation of its widespread use in orthogonal protection strategies. This acid sensitivity allows for the selective removal of the Boc group in the presence of other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[2]

Key Boc-Protected Guanidinylation Reagents

A variety of Boc-protected reagents have been developed to facilitate the efficient guanidinylation of primary and secondary amines. The choice of reagent is often dictated by the nucleophilicity and steric hindrance of the amine substrate, as well as the desired reaction conditions.

1. N,N'-Di-Boc-thiourea: This commercially available reagent is often used in conjunction with an activating agent to form a reactive carbodiimide intermediate for guanidinylation.[3] Common activating agents include mercury(II) chloride (HgCl₂) and the more environmentally benign 2,4,6-trichloro-1,3,5-triazine (TCT).[4]

2. N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): This highly reactive guanidinylating agent is capable of reacting with even weakly nucleophilic and sterically hindered amines.[5] Its enhanced reactivity is attributed to the excellent leaving group ability of the triflate group.

3. 1-[N,N'-(Di-Boc)amidino]pyrazole: This stable, crystalline reagent offers high yields and clean reactions for the guanidinylation of a wide range of amines under mild conditions.[3][5]

Quantitative Data Presentation

The following tables summarize the performance of various Boc-protected guanidinylation reagents in terms of reaction yields with different amine substrates.

Table 1: Guanidinylation of Primary Amines

| Guanidinylating Reagent | Amine Substrate | Solvent | Conditions | Yield (%) | Reference |

| 1-[N,N'-(Di-Boc)amidino]pyrazole | 4-Bromophenethylamine | THF | Room Temp, 24h | 72 | [3] |

| N,N'-Di-Boc-N''-triflylguanidine | Benzylamine | Dichloromethane | Room Temp, 30 min | Quantitative | [6] |

| N,N'-Di-Boc-thiourea / TCT | Benzylamine | THF | Room Temp | 95 | [4] |

| N,N'-Di-Boc-thiourea / TCT | Aniline | THF | Room Temp | 85 | [4] |

Table 2: Guanidinylation of Secondary and Sterically Hindered Amines

| Guanidinylating Reagent | Amine Substrate | Solvent | Conditions | Yield (%) | Reference |

| N,N'-Di-Boc-N''-triflylguanidine | Di-n-propylamine | Dichloromethane | Room Temp | High | [7] |

| N,N'-Di-Boc-N''-triflylguanidine | Piperidine | Dichloromethane | Room Temp | Excellent | [8] |

| N,N'-Di-Boc-thiourea / TCT | N-Methylaniline | THF | Room Temp | 82 | [4] |

| N,N'-Di-Boc-thiourea / PS-carbodiimide | 2,6-Dimethylaniline (sterically hindered) | Dichloromethane | Room Temp, 16h | Good | [9] |

Experimental Protocols

Detailed methodologies for the synthesis of key reagents and their application in guanidinylation reactions are provided below.

Protocol 1: Synthesis of N,N'-bis(tert-Butoxycarbonyl)thiourea

This protocol describes the synthesis of a versatile precursor for several guanidinylation reactions.[10]

Materials:

-

Thiourea

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of thiourea (7.50 mmol) in anhydrous THF (150 mL) under an argon atmosphere at 0 °C, add hexane-washed NaH (33.8 mmol).

-

Remove the ice bath and stir the reaction mixture at room temperature for 10 minutes.

-

Cool the mixture back to 0 °C and add Boc₂O (16.5 mmol) neat.

-

After 30 minutes, remove the ice bath and continue stirring at room temperature for an additional 2 hours. A slurry will form.

-

Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

-

Pour the mixture into water (250 mL) and extract with ethyl acetate (3 x 70 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield N,N'-bis(tert-butoxycarbonyl)thiourea as an off-white solid (96% yield), which can be used without further purification.[10]

Protocol 2: Guanidinylation using TCT-activated N,N'-Di-Boc-thiourea

This method provides an environmentally friendlier alternative to using heavy metal activators.[4]

Materials:

-

N,N'-Di-Boc-thiourea

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Primary or secondary amine

-

N-methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP), catalytic amount

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a round-bottomed flask, activate N,N'-di-Boc-thiourea with TCT in anhydrous THF. A 3:1 molar ratio of thiourea to TCT is recommended.

-

To the activated mixture, add the amine, NMM, and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, perform a standard aqueous work-up.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.

Protocol 3: Synthesis of N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol outlines the preparation of a highly reactive guanidinylating agent.[6]

Materials:

-

N,N'-di-Boc-guanidine

-

Dichloromethane (DCM), anhydrous

-

Triethylamine

-

Triflic anhydride

-

2 M aqueous sodium bisulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a nitrogen-purged, two-necked round-bottomed flask, charge N,N'-di-Boc-guanidine (29 mmol), anhydrous DCM (100 mL), and triethylamine (36 mmol).

-

Cool the mixture to -78 °C using a dry ice/isopropyl alcohol bath.

-

Add triflic anhydride (35 mmol) dropwise over 20 minutes.

-

Allow the resulting mixture to warm to -20 °C over 4 hours.

-

Add 2 M aqueous sodium bisulfate solution at -20 °C, ensuring the temperature does not exceed -10 °C. Stir vigorously for 5 minutes.

-

Immediately separate the layers and extract the aqueous phase with DCM (3 x 50 mL).

-

Wash the combined organic layers with 2 M aqueous sodium bisulfate (80 mL) and brine (50 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude material by flash column chromatography to afford N,N'-di-Boc-N''-triflylguanidine (90% yield).[6]

Protocol 4: Boc Deprotection

This general protocol is for the removal of the Boc protecting groups.[1]

Materials:

-

Boc-protected guanidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected guanidine in DCM.

-

Add TFA (typically 20-50% v/v) to the solution. The reaction is exothermic and evolves gas, so ensure proper ventilation.

-

Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected guanidine salt.

Visualizing the Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes in Boc-protected guanidinylation.

Caption: General workflow for a solution-phase guanidinylation reaction.

Caption: Activation of N,N'-Di-Boc-Thiourea with TCT.

Caption: Orthogonal deprotection strategy in Solid-Phase Peptide Synthesis.

Side Reactions and Limitations

While Boc-protected guanidinylation is a powerful tool, potential side reactions should be considered. During Boc deprotection with strong acids, the liberated tert-butyl cation can cause t-butylation of nucleophilic residues, such as tryptophan and methionine, in peptide synthesis.[1] The use of scavengers, like triisopropylsilane (TIS) or water, in the cleavage cocktail can mitigate this side reaction.

Furthermore, when using guanidinium-based peptide coupling reagents like HATU, in addition to the desired amide bond formation, guanidinylation of the N-terminal amine can occur as a side reaction, leading to chain termination.[5] Careful control of reaction conditions and stoichiometry is crucial to minimize these unwanted outcomes.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group plays an indispensable role in modern organic synthesis, particularly in the challenging task of guanidinylation. Its ability to reversibly mask the high reactivity of the guanidine moiety provides chemists with a robust and versatile tool for the controlled synthesis of complex, biologically active molecules. By understanding the principles of Boc protection, the reactivity of various Boc-protected guanidinylating reagents, and the nuances of their application, researchers, scientists, and drug development professionals can effectively harness this strategy to advance their synthetic endeavors. The continued development of novel Boc-protected reagents and methodologies will undoubtedly further expand the synthetic chemist's toolbox for the construction of guanidine-containing compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. EP0983232B1 - Guanidinylation reagents - Google Patents [patents.google.com]

- 9. audreyli.com [audreyli.com]

- 10. tandfonline.com [tandfonline.com]

Fundamentals of the guanidinylation reaction for amines

An In-depth Technical Guide to the Fundamentals of the Guanidinylation Reaction for Amines

Introduction

The guanidinium functional group is a cornerstone in medicinal chemistry, drug development, and the synthesis of natural products.[1][2][3] Most prominently featured in the amino acid arginine, its unique properties make it a critical structural element in many pharmaceuticals and biologically active molecules.[2][3][4] Under physiological conditions, the guanidinium group is protonated, carrying a positive charge that allows it to engage in vital biological interactions, such as hydrogen bonding and electrostatic interactions with enzymes and receptors.[4][5] This ability to enhance binding affinity and biological activity makes the efficient introduction of guanidinium moieties into molecules—a process known as guanidinylation—a transformation of significant interest to synthetic and medicinal chemists.[3][5]

Traditionally, guanidinylation methods were often indirect, involving multiple protection and deprotection steps with harsh conditions, typically introducing the guanidine group late in the synthetic sequence.[2][3] However, modern approaches have shifted towards direct guanidinylation, where a protected guanidinylating reagent reacts with a primary or secondary amine early in the synthesis.[2] This guide provides a comprehensive technical overview of the core principles of the guanidinylation reaction, detailing common reagents, mechanisms, quantitative performance data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Guanidinylation Reaction: Mechanism and Reagents

The fundamental mechanism of guanidinylation involves the nucleophilic attack of an amine on the electrophilic carbon of a guanidinylating agent.[1] The specific pathway and reactivity can vary significantly depending on the reagent used. A wide array of reagents has been developed to facilitate this transformation under various conditions, from mild to harsh, and in both solution and solid-phase synthesis.[1][4][6]

References

- 1. benchchem.com [benchchem.com]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Basicity and Nucleophilicity of Protected Guanidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core chemical properties of protected guanidines: their basicity and nucleophilicity. Understanding these characteristics is critical for professionals in drug development and organic synthesis, as the guanidinium group is a key feature in numerous pharmaceuticals and biomolecules, most notably the amino acid arginine. Protecting groups are essential for modulating the reactivity of the guanidine moiety during synthesis, and this guide explores how these groups influence its fundamental properties.

Basicity of Protected Guanidines

The guanidine functional group is one of the strongest organic bases in aqueous solution. This high basicity is attributed to the exceptional resonance stabilization of its conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized symmetrically across all three nitrogen atoms.

The pKa of the parent guanidinium ion is approximately 13.6, and the side chain of arginine has a pKa value of 13.8 ± 0.1.[1][2][3] This ensures that the guanidine group is almost exclusively protonated and positively charged under physiological conditions.[3][4]

Protecting groups are employed to decrease this high basicity and prevent unwanted protonation or side reactions during chemical synthesis, such as in solid-phase peptide synthesis (SPPS).[4][5] These are typically electron-withdrawing groups that reduce the electron density on the guanidine nitrogens, thereby making them less likely to accept a proton. Common protecting groups include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), Tosyl (Tos), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[5]

While the qualitative effect of these groups is well-understood, specific experimental pKa values for many common protected guanidines are not widely tabulated in the literature. The expected trend is a significant reduction in basicity (a lower pKa value) compared to the unprotected guanidine. For example, a computationally predicted pKa value for N-Boc-guanidine is 9.60.[6]

Quantitative Basicity Data

The following table summarizes key pKa values for unprotected guanidines. It is important to note the solvent and conditions under which these values were determined.

| Compound | pKa Value | Solvent/Method | Reference(s) |

| Guanidine | 13.6 | Water | [1] |

| Arginine (side chain) | 13.8 ± 0.1 | Water / Potentiometry & NMR | [3] |

| N-Boc-Guanidine | 9.60 ± 0.46 | Predicted | [6] |

Nucleophilicity of Protected Guanidines

While closely related, nucleophilicity and basicity are distinct properties. Basicity is a thermodynamic measure of a compound's ability to accept a proton, whereas nucleophilicity is a kinetic measure of its ability to donate an electron pair to an electrophilic center. Guanidines are not only strong bases but also potent nucleophiles.[7]

The nucleophilicity of various compounds can be quantified and compared using the Mayr-Patz equation: log k = sN(N + E) , where N is the nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner. A higher N value indicates greater nucleophilic power.

Protecting groups, particularly the electron-withdrawing sulfonyl-based groups (Pbf, Tos), are expected to significantly decrease the nucleophilicity of the guanidine nitrogens. This modulation is often the primary goal of protection, preventing the guanidine from acting as an undesired nucleophile in coupling reactions. However, similar to basicity data, quantitative nucleophilicity parameters for these specific protected guanidines are not available in public databases.

Quantitative Nucleophilicity Data

The Mayr Database of Reactivity Parameters provides N and sN values for several common unprotected guanidine bases, determined in dichloromethane. This data highlights their strong nucleophilic character compared to other well-known organocatalysts.

| Compound | Abbreviation | N Parameter | sN Parameter |

| 1,1,3,3-Tetramethylguanidine | TMG | 13.58 | 0.77 |

| 2-Benzyl-1,1,3,3-tetramethylguanidine | 14.36 | 0.79 | |

| 1,3-Dimethylimidazolidin-2-imine | 12.46 | 0.87 | |

| 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole | TBO | 14.44 | 0.79 |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | 18.25 | 0.68 |

| 1,2,3,5,6,7-Hexahydroimidazo[1,2-a]pyrimidine | TBN | 16.15 | 0.73 |

| 1-Methyl-TBD | MeTBD | 14.43 | 0.81 |

| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | MTBD | 18.82 | 0.67 |

Data sourced from Mayr's Database of Reactivity Parameters.

Experimental Protocols

A. Determination of pKa by Potentiometric Titration

This method is a high-precision technique for determining pKa values by monitoring pH changes during the titration of the compound of interest with a standardized acid or base.

Detailed Methodology:

-

Instrument Calibration: Calibrate a potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[8]

-

Solution Preparation:

-

Prepare a stock solution of the titrant (e.g., ~0.1 M NaOH), carbonate-free.

-

Accurately weigh the guanidine compound and dissolve it in a suitable solvent (e.g., deionized water). If solubility is low, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa for that specific solvent mixture.

-

The final sample concentration should be at least 10⁻⁴ M to ensure a clear inflection point.[8]

-

Add an inert salt (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[8]

-

-

Titration Procedure:

-

Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer.

-

Purge the solution with an inert gas like nitrogen to remove dissolved CO₂.[8]

-

Immerse the calibrated pH electrode in the solution.

-

For a basic compound, first, add a standardized acid (e.g., 0.1 M HCl) to lower the pH to ~1.8-2.0, ensuring the guanidine is fully protonated.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence point—the point of maximum slope on the titration curve (or the center of the inflection). This can be found using the first or second derivative of the curve.

-

The volume of titrant at the half-equivalence point corresponds to the point where [Base] = [Conjugate Acid].

-

According to the Henderson-Hasselbalch equation, the pH at this half-equivalence point is the pKa of the compound.

-

Perform at least three replicate titrations to ensure reliability and report the average pKa with the standard deviation.[8]

-

B. Determination of Nucleophilicity Parameters

Nucleophilicity parameters (N, sN) are determined by measuring the second-order rate constants (k) of reactions between the nucleophile (the guanidine) and a series of reference electrophiles with known electrophilicity parameters (E).

Detailed Methodology:

-

Selection of Reagents:

-

Nucleophile: The protected guanidine of interest.

-

Reference Electrophiles: A series of electrophiles with well-established E parameters, such as substituted benzhydrylium ions. The series should span a range of reactivities.

-

Solvent: A non-reactive, aprotic solvent is typically used, such as dichloromethane or acetonitrile.

-

-

Kinetic Measurements:

-

The reactions are typically fast and are monitored using stopped-flow spectroscopy (UV-Vis or fluorescence).

-

Prepare solutions of the nucleophile and electrophile at known concentrations in the chosen solvent, maintained at a constant temperature (e.g., 20 °C).

-

The reaction is initiated by rapidly mixing the two solutions in the stopped-flow apparatus.

-

The concentration of the electrophile (which is often colored) is monitored over time by measuring the change in absorbance at a characteristic wavelength.

-

The reaction is run under pseudo-first-order conditions, with the nucleophile in large excess (e.g., 10- to 100-fold) over the electrophile.

-

-

Data Analysis:

-

Under pseudo-first-order conditions, the decay of the electrophile concentration follows the equation: ln(At - A∞) = -kobs * t + ln(A₀ - A∞), where A is absorbance and kobs is the observed pseudo-first-order rate constant.

-

Plot ln(At - A∞) versus time (t). The slope of this line is -kobs.

-

The second-order rate constant (k) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile ([Nu]): k = kobs / [Nu].

-

This process is repeated for each reference electrophile.

-

-

Parameter Determination:

-

According to the Mayr-Patz equation, plotting log k for the reactions against the known E values of the reference electrophiles will yield a straight line.

-

The slope of this line is the nucleophile-specific sensitivity parameter, sN.

-

The y-intercept of the plot is sNN. The nucleophilicity parameter N can be calculated from the intercept and the slope.

-

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. BOC-GUANIDINE | 219511-71-4 [chemicalbook.com]

- 7. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes FULIR [fulir.irb.hr]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 1,3-Di-Boc-2-(carboxymethyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility information for 1,3-Di-Boc-2-(carboxymethyl)guanidine (CAS: 158478-76-3). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from synthesis and purification procedures, and provides a general, robust experimental protocol for determining the solubility of this and similar compounds.

Introduction to this compound

This compound, also known as N-(N,N′-Di-Boc-guanyl)glycine, is a key reagent in synthetic organic chemistry.[1][2] Its primary application is as a guanidinylation reagent, allowing for the introduction of a protected guanidine group onto primary and secondary amines. This functionality is particularly valuable in peptide synthesis and the development of complex organic molecules and pharmaceutical intermediates. The Boc (tert-butoxycarbonyl) protecting groups are crucial for moderating the high nucleophilicity of the guanidine moiety, enabling selective reactions at other sites of a molecule.

Understanding the solubility of this reagent is critical for its effective use in reaction setups, purification processes, and formulation development. This guide aims to provide a foundational understanding of its solubility characteristics and a practical framework for its empirical determination.

Solubility Data

| Solvent | Solubility | Inference Source |

| Polar Protic Solvents | ||

| Water | Likely sparingly soluble to insoluble | A related compound, Boc-guanidine, has sparse solubility in water.[3] The presence of a carboxylic acid group may slightly increase aqueous solubility, particularly at higher pH. |

| Methanol | Soluble | Used as a co-solvent with dichloromethane in purification procedures, indicating solubility. |

| Ethanol | Likely Soluble | Generally, Boc-protected compounds show good solubility in alcohols.[3] |

| Polar Aprotic Solvents | ||

| Dichloromethane (DCM) | Soluble | Frequently used as a solvent in reactions and purification involving this compound. |

| Acetone | Soluble | A synthesis procedure mentions the use of acetone as a solvent.[4] |

| Acetonitrile | Likely Soluble | Boc-protected guanidines are often soluble in acetonitrile.[3] |

| Tetrahydrofuran (THF) | Likely Soluble | THF is an effective solvent for reactions involving N,N'-Di-Boc-guanidine.[3] |

| Dimethylformamide (DMF) | Likely Soluble | A common solvent for peptide synthesis where this reagent is used. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Non-Polar Solvents | ||

| Diethyl Ether | Likely Insoluble | A related compound, Boc-guanidine, is not soluble in diethyl ether.[3] |

| Hexane | Likely Insoluble | A related compound, Boc-guanidine, is not soluble in hexane.[3] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound such as this compound. This method is based on the shake-flask technique, a reliable method for solubility measurement.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, DMF, DMSO, THF, dichloromethane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

-

Reweigh the vial to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve using the analytical instrument of choice (e.g., by plotting peak area from HPLC-UV against concentration).

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., g/L or mg/mL) or as molarity (mol/L).

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

This guide provides a comprehensive starting point for researchers working with this compound. While quantitative data is currently sparse, the provided qualitative information and detailed experimental protocol will enable scientists to effectively utilize this important reagent in their research and development endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Di-Boc Guanidine Reagents

For Researchers, Scientists, and Drug Development Professionals

The guanidinium functional group is a cornerstone in medicinal chemistry, renowned for its role in molecular recognition and biological activity. Its incorporation into drug candidates often necessitates the use of protected guanidinylating agents, among which Di-Boc (di-tert-butoxycarbonyl) guanidine derivatives have emerged as versatile and widely used reagents. This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and key experimental methodologies associated with Di-Boc guanidine reagents, ensuring their safe and effective use in research and development.

Safety and Hazard Profile

GHS Hazard Classification for N,N'-Di-Boc-guanidine [1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

General Safety Precautions:

Due to its irritant properties, appropriate personal protective equipment (PPE) is mandatory when handling Di-Boc-guanidine. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the solid material, to prevent inhalation of dust particles.[2]

-

Skin and Body Protection: A lab coat and appropriate footwear.

All manipulations should be conducted in a well-ventilated fume hood.[2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Handling and Storage Protocols

N,N'-Di-Boc-guanidine is a solid that is generally stable under standard laboratory conditions. However, proper handling and storage are crucial to maintain its integrity and ensure safety.

-

Inert Atmosphere: While not pyrophoric, some guanidinylation reactions, particularly those involving sensitive substrates or organometallic reagents, may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[3]

-

Moisture Sensitivity: Although not explicitly stated as highly moisture-sensitive, it is good practice to store Di-Boc-guanidine in a tightly sealed container in a cool, dry place to prevent hydrolysis of the Boc protecting groups.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following sections detail key experimental procedures involving Di-Boc guanidine reagents, from their synthesis to their application in guanidinylation and subsequent deprotection.

Synthesis of N,N'-Di-Boc-Protected Guanidines

A mild and environmentally conscious method for the synthesis of N,N'-Di-Boc-protected guanidines involves the use of cyanuric chloride (TCT) as an activating agent for di-Boc-thiourea, avoiding the use of toxic heavy-metal reagents like mercuric chloride.[4]

Materials:

-

Di-Boc-thiourea

-

Cyanuric chloride (TCT)

-

Amine

-

N-methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a round-bottom flask, dissolve di-Boc-thiourea in anhydrous THF.

-

Add cyanuric chloride (TCT) to the solution to activate the thiourea.

-

To this mixture, add the desired amine, N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, perform a standard aqueous work-up.

-

Purify the crude product by column chromatography to obtain the N,N'-Di-Boc-protected guanidine.[4]

Guanidinylation of Primary Amines

N,N'-Di-Boc-N''-triflylguanidine, also known as Goodman's reagent, is a powerful electrophile for the guanidinylation of primary amines.[5]

Materials:

-

Primary amine

-

N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine

-

2 M Aqueous sodium bisulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM.

-

Add triethylamine to the solution.

-

Cool the mixture to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of the primary amine in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with 2 M aqueous sodium bisulfate.

-

Separate the organic layer and wash sequentially with 2 M aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[5]

Boc-Deprotection of Protected Guanidines

The removal of the Boc protecting groups is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[6]

Materials:

-

N,N'-Di-Boc-protected guanidine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., triisopropylsilane (TIS), optional)

Procedure:

-

Dissolve the N,N'-Di-Boc-protected guanidine in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

If the substrate is sensitive to the tert-butyl cation generated during deprotection, add a scavenger such as triisopropylsilane.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

-

The resulting guanidine salt can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.[6]

Visualizing Workflows and Mechanisms

To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.

Conclusion

Di-Boc guanidine reagents are invaluable tools in modern organic synthesis and drug discovery. A thorough understanding of their hazard profile, coupled with strict adherence to safe handling protocols, is paramount for their effective and responsible use. The experimental methodologies outlined in this guide provide a solid foundation for researchers to incorporate these reagents into their synthetic strategies. By combining a cautious approach with a solid understanding of the underlying chemistry, scientists can continue to leverage the power of guanidinylation to advance the frontiers of medicinal chemistry.

References

- 1. di-Boc-guanidine | C11H21N3O4 | CID 9648359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

A Technical Guide to Modern Guanidinylation Methods for Researchers and Drug Development Professionals

Introduction

The guanidinium group is a critical structural motif in a vast array of biologically active molecules, including the amino acid arginine, numerous natural products, and pharmaceuticals. Its ability to form strong hydrogen bonds and exist in a protonated state under physiological conditions makes it a key pharmacophore for molecular recognition at biological targets. Consequently, the development of efficient and versatile methods for the introduction of the guanidine functionality—a process known as guanidinylation—is of paramount importance to synthetic and medicinal chemists. This in-depth technical guide provides a comprehensive review of modern guanidinylation methods, focusing on reagents and protocols that offer mild reaction conditions, broad substrate scope, and high yields. The content is tailored for researchers, scientists, and drug development professionals, with a focus on practical application.

Key Modern Guanidinylation Reagents and Methodologies

The landscape of guanidinylation has evolved significantly from classical methods, with the development of highly efficient reagents that allow for the controlled and selective introduction of the guanidine group, often with the use of protecting groups to modulate reactivity. This guide will focus on some of the most prominent and effective modern methods.

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's reagent, is a highly reactive and versatile guanidinylating agent.[1][2][3] The triflyl group acts as an excellent leaving group, enhancing the electrophilicity of the guanidine carbon and enabling the guanidinylation of even weakly nucleophilic amines under mild conditions.[2] The use of tert-butoxycarbonyl (Boc) protecting groups allows for easy deprotection under acidic conditions.[4]

Quantitative Data

The following table summarizes the representative yields for the guanidinylation of various amines using N,N'-Di-Boc-N''-triflylguanidine.

| Amine Substrate | Product | Yield (%) | Reference |

| Benzylamine | N,N'-Di-Boc-N''-benzylguanidine | Quantitative | [2] |

| 1,4-butanediamine | N,N´-di-Boc-protected guanidine | High Yield | [3] |

| Primary Amines (various) | N,N'-Di-Boc-protected guanidines | 72-98% | [3][5] |

| Aniline | N,N'-Di-Boc-N''-phenylguanidine | Moderate | [2] |

Experimental Protocol: Guanidinylation of Benzylamine [2]

-

Reaction Setup: An oven-dried, 50-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with N,N'-di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) and dichloromethane (13 mL).

-

Addition of Amine: Benzylamine (0.31 mL, 2.8 mmol) is added in one portion via syringe at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. After 30 minutes, the mixture is transferred to a 60-mL separatory funnel.

-

Work-up: The organic layer is washed with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL). Each aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic phases are washed with brine (10 mL), dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to afford N,N'-di-Boc-N''-benzylguanidine.

Reaction Mechanism

The guanidinylation with N,N'-Di-Boc-N''-triflylguanidine proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the reagent, followed by the departure of the triflate leaving group.

Pyrazole-1-carboxamidines